GSK269962A hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

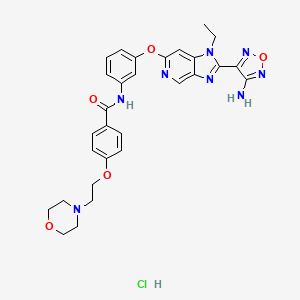

IUPAC Name |

N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N8O5.ClH/c1-2-37-24-17-25(31-18-23(24)33-28(37)26-27(30)35-42-34-26)41-22-5-3-4-20(16-22)32-29(38)19-6-8-21(9-7-19)40-15-12-36-10-13-39-14-11-36;/h3-9,16-18H,2,10-15H2,1H3,(H2,30,35)(H,32,38);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKVMFKKKLLDGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC(=NC=C2N=C1C3=NON=C3N)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)OCCN6CCOCC6.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31ClN8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

GSK269962A Hydrochloride: A Deep Dive into its Mechanism of Action as a Potent ROCK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK269962A hydrochloride is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2). This technical guide provides an in-depth overview of its mechanism of action, drawing from preclinical data. The document details the compound's inhibitory activity, its effects on cellular signaling pathways, and its physiological consequences, including vasodilation and anti-inflammatory effects. Quantitative data are presented in structured tables, and key experimental methodologies are described. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of GSK269962A's pharmacological profile.

Core Mechanism of Action: Inhibition of ROCK1 and ROCK2

This compound's primary mechanism of action is the potent and selective inhibition of two isoforms of Rho-associated kinase, ROCK1 and ROCK2. These serine/threonine kinases are key downstream effectors of the small GTPase RhoA.[1][2] The RhoA/ROCK signaling pathway plays a crucial role in regulating a wide array of cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and smooth muscle contraction.[1][3][4]

GSK269962A acts as an ATP-competitive inhibitor, binding to the kinase domain of ROCK1 and ROCK2 and preventing the phosphorylation of their downstream substrates. This inhibition leads to a cascade of cellular effects, primarily centered around the modulation of the actin cytoskeleton and smooth muscle contractility.

In Vitro Inhibitory Activity

GSK269962A demonstrates high potency against both ROCK isoforms, with nanomolar inhibitory concentrations.[5][6][7][8][9] The compound also exhibits good selectivity for ROCK kinases over other related kinases.

| Target | IC50 (nM) | Assay System |

| ROCK1 | 1.6 | Recombinant Human Protein |

| ROCK2 | 4 | Recombinant Human Protein |

| RSK1 | 132 | Purified Recombinant Protein |

| MSK1 | 49 | Purified Recombinant Protein |

| Table 1: In vitro inhibitory activity of GSK269962A against ROCK1, ROCK2, and other kinases.[6] |

The RhoA/ROCK Signaling Pathway

The RhoA/ROCK pathway is a central regulator of cellular contractility and morphology. Its activation state is tightly controlled by guanine (B1146940) nucleotide exchange factors (GEFs), which promote the GTP-bound (active) state of RhoA, and GTPase-activating proteins (GAPs), which enhance its intrinsic GTPase activity, leading to the GDP-bound (inactive) state.[10]

Upon activation by upstream signals such as growth factors, cytokines, and mechanical stress, GTP-bound RhoA interacts with and activates ROCK.[1][10] Activated ROCK, in turn, phosphorylates several downstream targets, leading to increased actomyosin (B1167339) contractility and stabilization of actin filaments.

Cellular and Physiological Effects of GSK269962A

By inhibiting the RhoA/ROCK pathway, GSK269962A elicits a range of cellular and physiological responses.

Cytoskeletal Reorganization and Inhibition of Actin Stress Fiber Formation

A primary cellular effect of ROCK inhibition is the disruption of actin stress fibers. GSK269962A has been shown to completely abolish angiotensin II-induced actin stress fiber formation in human smooth muscle cells.[5][8] This effect is observed at concentrations around 1 µM.[6]

| Cellular Effect | Model System | Effective Concentration |

| Inhibition of Actin Stress Fiber Formation | Angiotensin II-stimulated Human Smooth Muscle Cells | ~ 1 µM |

| Table 2: Effect of GSK269962A on Actin Stress Fiber Formation.[5][6][8] |

Vasorelaxation and Antihypertensive Effects

Inhibition of ROCK in vascular smooth muscle cells leads to a decrease in myosin light chain phosphorylation, resulting in smooth muscle relaxation and vasodilation. GSK269962A induces potent vasorelaxation in pre-constricted rat aorta.[6][9] This vasodilatory activity translates to a significant antihypertensive effect in in vivo models. Oral administration of GSK269962A to spontaneously hypertensive rats (SHR) produced a profound, dose-dependent reduction in systemic blood pressure.[5][7][8]

| In Vitro Effect | Model System | IC50 (nM) |

| Vasorelaxation | Pre-constricted Rat Aorta | 35 |

| Table 3: In vitro vasorelaxant activity of GSK269962A.[6][7][9] |

| In Vivo Effect | Model System | Dose (oral gavage) | Effect on Blood Pressure |

| Antihypertensive | Spontaneously Hypertensive Rats | 0.3, 1, 3 mg/kg | Dose-dependent reduction |

| Antihypertensive | Spontaneously Hypertensive Rats | 1, 3, 30 mg/kg | Reduction of ~10, 20, and 50 mm Hg respectively |

| Table 4: In vivo antihypertensive effects of GSK269962A.[5][7][9] |

Anti-inflammatory Properties

The RhoA/ROCK pathway is also implicated in inflammatory responses. GSK269962A has been shown to suppress the production of pro-inflammatory cytokines. Specifically, it reduces the transcription of IL-6 mRNA and decreases the lipopolysaccharide (LPS)-induced production of IL-6 and TNF-α proteins in macrophages.[5][8]

| Effect | Model System | Observation |

| Anti-inflammatory | Macrophages | Suppressed IL-6 mRNA transcription |

| Anti-inflammatory | LPS-stimulated Macrophages | Reduced IL-6 and TNF-α protein production |

| Table 5: Anti-inflammatory effects of GSK269962A.[5][8] |

Anti-leukemic Activity and the ROCK1/c-Raf/ERK Pathway

Recent preclinical studies have highlighted a potential role for GSK269962A in the treatment of acute myeloid leukemia (AML). The compound was found to selectively inhibit the growth of AML cells and prolong survival in animal models.[11][12][13] Mechanistically, in AML cells, GSK269962A was shown to inhibit the ROCK1/c-Raf/ERK signaling pathway, leading to G2 cell cycle arrest and apoptosis.[11][12][13]

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of GSK269962A.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the IC50 values of GSK269962A against ROCK1 and ROCK2.

-

Methodology:

-

Recombinant human ROCK1 or ROCK2 is incubated with a specific substrate (e.g., a peptide substrate like S6 kinase substrate peptide) and ATP in a suitable kinase buffer.

-

GSK269962A is added at various concentrations.

-

The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using methods such as radioactive phosphate (B84403) incorporation (using [γ-³²P]ATP) followed by scintillation counting, or by using phosphorylation-specific antibodies in an ELISA or Western blot format.

-

The percentage of inhibition at each concentration of GSK269962A is calculated relative to a control without the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Actin Stress Fiber Formation Assay

-

Objective: To visualize the effect of GSK269962A on actin stress fiber formation in cultured cells.

-

Methodology:

-

Human smooth muscle cells are seeded on glass coverslips and allowed to adhere and grow.

-

Cells are serum-starved to reduce baseline stress fiber formation.

-

Cells are pre-incubated with GSK269962A at various concentrations for a specified time (e.g., 30 minutes).

-

Stress fiber formation is induced by stimulating the cells with an agonist such as angiotensin II.

-

After stimulation, the cells are fixed with paraformaldehyde.

-

The cell membranes are permeabilized with a detergent like Triton X-100.

-

Actin filaments (including stress fibers) are stained with a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., TRITC-phalloidin or Alexa Fluor 488 phalloidin).

-

The coverslips are mounted on microscope slides, and the cells are visualized using fluorescence microscopy.

-

The extent of stress fiber formation is assessed qualitatively or quantitatively by image analysis.

-

Ex Vivo Vasorelaxation Assay

-

Objective: To determine the vasodilatory effect of GSK269962A on isolated blood vessels.

-

Methodology:

-

A segment of rat aorta is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

The aortic ring is connected to an isometric force transducer to record changes in tension.

-

The tissue is allowed to equilibrate under a resting tension.

-

The aortic ring is pre-constricted with a vasoconstrictor agent like phenylephrine (B352888) or KCl to induce a stable contraction.

-

Once a stable contraction is achieved, GSK269962A is cumulatively added to the organ bath in increasing concentrations.

-

The relaxation response at each concentration is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.

-

The IC50 value is calculated by plotting the percentage of relaxation against the logarithm of the GSK269962A concentration.

-

In Vivo Antihypertensive Study

-

Objective: To evaluate the effect of GSK269962A on blood pressure in a hypertensive animal model.

-

Methodology:

-

Spontaneously hypertensive rats (SHR) are used as the animal model for essential hypertension.

-

Baseline systolic and diastolic blood pressure and heart rate are measured using a non-invasive tail-cuff method or via telemetry.

-

GSK269962A is administered to the rats, typically via oral gavage, at various doses. A vehicle control group is also included.

-

Blood pressure and heart rate are monitored at multiple time points after drug administration to determine the onset, magnitude, and duration of the antihypertensive effect.

-

Dose-response curves are generated to assess the relationship between the dose of GSK269962A and the change in blood pressure.

-

Cytokine Production Assay

-

Objective: To measure the effect of GSK269962A on the production of inflammatory cytokines by macrophages.

-

Methodology:

-

Macrophage cells (e.g., a cell line like RAW 264.7 or primary macrophages) are cultured in appropriate media.

-

The cells are pre-treated with various concentrations of GSK269962A for a specified period.

-

Inflammation is stimulated by adding lipopolysaccharide (LPS) to the cell culture.

-

After a defined incubation period, the cell culture supernatant is collected.

-

The concentrations of IL-6 and TNF-α in the supernatant are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.

-

For mRNA analysis, the cells are lysed after treatment, and total RNA is extracted.

-

The expression levels of IL-6 and TNF-α mRNA are determined by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

-

Clinical Development Status

As of the latest available information, there are no registered clinical trials specifically investigating this compound in humans. The compound appears to be in the preclinical stage of development. The promising preclinical data, particularly in the contexts of hypertension and acute myeloid leukemia, suggest its potential for further investigation.

Conclusion

This compound is a potent and selective inhibitor of ROCK1 and ROCK2 kinases. Its mechanism of action, centered on the inhibition of the RhoA/ROCK signaling pathway, leads to a variety of significant physiological effects, including vasodilation, reduction of blood pressure, and anti-inflammatory and anti-leukemic activities. The comprehensive preclinical data available for GSK269962A underscores the therapeutic potential of ROCK inhibition in cardiovascular diseases and oncology. Further investigation is warranted to explore its clinical utility.

References

- 1. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of vasorelaxation induced by eicosapentaenoic acid (20:5n-3) in WKY rat aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of Vasorelaxant Action of Isoquinoline Alkaloid F-19 on Rat Aorta – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. xcessbio.com [xcessbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. abmole.com [abmole.com]

- 10. researchgate.net [researchgate.net]

- 11. Vasorelaxant effects and its mechanisms of the rhizome of Acorus gramineus on isolated rat thoracic aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metformin relaxes rat thoracic aorta via nitric oxide, AMPK, potassium channels, and PKC - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of blood pressure in spontaneously hypertensive rats after withdrawal of long-term treatment related to vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK269962A Hydrochloride: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK269962A hydrochloride is a potent and selective small molecule inhibitor of Rho-associated protein kinase (ROCK). This document provides an in-depth technical guide on its core functions, mechanism of action, and significant preclinical findings. It is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound. The information presented herein is collated from various scientific sources and is intended for research purposes only.

Core Function and Mechanism of Action

This compound functions as a highly selective inhibitor of both ROCK1 and ROCK2 isoforms.[1][2][3][4] The primary mechanism of action involves the competitive inhibition of the ATP-binding site of the ROCK enzymes, thereby preventing the phosphorylation of their downstream substrates. This inhibition leads to a cascade of cellular effects, primarily related to the regulation of the actin cytoskeleton, cell adhesion, and smooth muscle contraction.

The ROCK signaling pathway plays a crucial role in various physiological and pathological processes. Activation of the small GTPase RhoA leads to the activation of ROCK, which in turn phosphorylates several downstream targets, including Myosin Light Chain (MLC) and Myosin Light Chain Phosphatase (MLCP). Phosphorylation of MLC and inactivation of MLCP result in increased actin-myosin contractility, leading to the formation of stress fibers and focal adhesions.

By inhibiting ROCK, GSK269962A effectively reverses these effects, leading to:

-

Vasodilation: Relaxation of smooth muscle cells in blood vessels, resulting in a decrease in blood pressure.[1][2][5]

-

Anti-inflammatory effects: Suppression of pro-inflammatory cytokine production, such as IL-6 and TNF-α, in macrophages.[1][5]

-

Anti-cancer activity: In the context of acute myeloid leukemia (AML), GSK269962A has been shown to inhibit cell growth, induce apoptosis, and arrest the cell cycle at the G2 phase by blocking the ROCK1/c-Raf/ERK signaling pathway.[6][7][8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound across various experimental models.

Table 1: In Vitro Inhibitory Activity

| Target | IC50 Value | Assay System |

| ROCK1 | 1.6 nM | Recombinant human enzyme |

| ROCK2 | 4.0 nM | Recombinant human enzyme |

| RSK1 | 132 nM | Purified recombinant protein |

| MSK1 | 49 nM | Purified recombinant protein |

Data sourced from multiple references.[1][2][3][4][5]

Table 2: In Vitro Functional Activity

| Biological Effect | IC50 Value / Effective Concentration | Cell/Tissue Model |

| Vasorelaxation | 35 nM | Pre-constricted rat aorta |

| Inhibition of Actin Stress Fiber Formation | ~1 µM | Angiotensin II-stimulated human smooth muscle cells |

| Inhibition of Basal Myometrial Contraction | 50 nM | PHM1-41 cells |

Data sourced from multiple references.[1][5]

Table 3: In Vivo Efficacy in Animal Models

| Animal Model | Dosing | Key Findings |

| Spontaneously Hypertensive Rats | 0.3, 1, and 3 mg/kg (oral gavage) | Dose-dependent reduction in systemic blood pressure.[2][3][4][5] |

| Acute Myeloid Leukemia (AML) Mouse Xenograft | 5 mg/kg and 10 mg/kg (intraperitoneal injection) | Significant prolongation of survival (median survival of 61 and 94 days, respectively, compared to 49 days in control).[6][8] |

| Overactive Bladder Model (Rat) | 10 mg/kg | Increased voided volume, post-void residual, and bladder compliance.[1][3] |

Key Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of GSK269962A against ROCK1 and ROCK2.

Methodology:

-

Purified recombinant human ROCK1 or ROCK2 enzyme is incubated with a specific substrate (e.g., a peptide derived from MYPT1) and ATP in a suitable buffer system.

-

GSK269962A is added at varying concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The extent of substrate phosphorylation is quantified using methods such as radioactive ATP incorporation, fluorescence-based assays, or antibody-based detection of the phosphorylated product.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]

Actin Stress Fiber Formation Assay

Objective: To assess the effect of GSK269962A on angiotensin II-induced actin stress fiber formation in smooth muscle cells.

Methodology:

-

Human primary aortic smooth muscle cells are cultured on coverslips to approximately 50% confluency.

-

The cells are serum-starved overnight to synchronize their state.

-

Cells are pre-treated with GSK269962A (e.g., 3 µM) for 30 minutes.

-

Angiotensin II (e.g., 100 nM) is added to stimulate the cells for 2 hours.

-

The cells are then fixed with a suitable fixative (e.g., paraformaldehyde).

-

Actin filaments are stained with rhodamine phalloidin.

-

The formation of actin stress fibers is visualized and quantified using fluorescence microscopy.[1][5]

In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the effect of orally administered GSK269962A on blood pressure.

Methodology:

-

Spontaneously hypertensive rats are used as the animal model.

-

A baseline blood pressure reading is obtained for each animal.

-

GSK269962A is administered via oral gavage at different doses (e.g., 0.3, 1, and 3 mg/kg).

-

Systemic blood pressure and heart rate are monitored continuously or at specific time points (e.g., maximal effect observed around 2 hours post-administration).

-

The dose-dependent effect on blood pressure reduction is analyzed.[3][5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by GSK269962A and a typical experimental workflow for its evaluation.

Caption: The ROCK signaling pathway and the inhibitory action of GSK269962A.

Caption: Experimental workflow for preclinical evaluation of GSK269962A in AML.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of ROCK kinases. Its ability to modulate the actin cytoskeleton and induce smooth muscle relaxation provides a strong rationale for its investigation in cardiovascular diseases such as hypertension. Furthermore, emerging preclinical evidence highlights its potential as a targeted therapy for hematological malignancies like acute myeloid leukemia by interfering with the ROCK1/c-Raf/ERK signaling pathway. The comprehensive data presented in this guide underscore the therapeutic potential of GSK269962A and provide a solid foundation for further research and development.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. GSK269962A | ROCK | S6 Kinase | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. xcessbio.com [xcessbio.com]

- 6. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia [frontiersin.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ROCK1 versus ROCK2 Selectivity and Potency of GSK269962A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, GSK269962A, with a specific focus on its selectivity and potency for the two ROCK isoforms, ROCK1 and ROCK2. This document includes quantitative data, detailed experimental methodologies, and visual diagrams of key signaling pathways and experimental workflows.

Quantitative Data: Potency and Selectivity Profile

GSK269962A is a potent inhibitor of both ROCK isoforms.[1][2][3] The following tables summarize the in vitro potency of GSK269962A against recombinant human ROCK1 and ROCK2, as well as its activity in cellular and tissue-based assays.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 (nM) | Source(s) |

| Recombinant Human ROCK1 | 1.6 | [1][2][3][4][5] |

| Recombinant Human ROCK2 | 4 | [1][2][3][4][5] |

IC50 (Half-maximal inhibitory concentration) values indicate the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 2: Functional Cellular and Tissue-Based Assays

| Assay | Description | IC50 (nM) | Source(s) |

| Vasorelaxation | Induction of vasorelaxation in preconstricted rat aorta. | 35 | [1][2][5] |

| AML Cell Viability | Inhibition of cell growth in various Acute Myeloid Leukemia (AML) cell lines. | 0.61 - 1,337 | [4] |

GSK269962A demonstrates high potency against both ROCK1 and ROCK2, with a slight preference for ROCK1 (approximately 2.5-fold).[1][2][3][4] Furthermore, it exhibits over 30-fold selectivity against a broader panel of serine/threonine kinases, highlighting its specificity for the ROCK family.[1][2][4]

Signaling Pathway

The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cytoskeletal remodeling, cell migration, and contraction.[6][] The small GTPase RhoA, when activated, binds to and activates ROCK kinases.[6][8] ROCK1 and ROCK2, in turn, phosphorylate numerous downstream substrates to elicit cellular responses.[6][8]

Caption: The RhoA/ROCK signaling pathway.

Experimental Protocols

The characterization of GSK269962A involves various biochemical and cellular assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Assay (Potency Determination)

This protocol outlines a general method for determining the IC50 values of GSK269962A against ROCK1 and ROCK2 in a cell-free system.

Objective: To measure the concentration-dependent inhibition of recombinant ROCK1 and ROCK2 kinase activity by GSK269962A.

Materials:

-

Recombinant human ROCK1 and ROCK2 enzymes

-

Kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA)

-

ATP (Adenosine triphosphate)

-

Peptide substrate (e.g., a fluorescently labeled peptide)

-

GSK269962A serially diluted in DMSO

-

384-well microtiter plates

-

Plate reader capable of fluorescence detection

Procedure:

-

Enzyme Preparation: Prepare a working solution of ROCK1 or ROCK2 enzyme in kinase reaction buffer.

-

Compound Plating: Add serially diluted GSK269962A or DMSO (vehicle control) to the wells of a 384-well plate.

-

Pre-incubation: Add the enzyme solution to each well and incubate for 30 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Data Acquisition: Monitor the reaction kinetics by measuring the fluorescence signal at regular intervals for 30-120 minutes using a plate reader.

-

Data Analysis: Determine the initial reaction velocity from the linear phase of the progress curves. Plot the velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.[9]

Cellular Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify the induction of apoptosis in cells treated with GSK269962A.

Objective: To determine the effect of GSK269962A on apoptosis in a cell line (e.g., MV4-11 AML cells).[4]

Materials:

-

MV4-11 cells

-

Cell culture medium and supplements

-

GSK269962A

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed MV4-11 cells (e.g., 1x10^6 cells/well) in 6-well plates and culture overnight.

-

Compound Treatment: Treat the cells with various concentrations of GSK269962A or DMSO (vehicle control) and incubate for 48 hours.[4]

-

Cell Harvesting: Collect the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS (Phosphate-Buffered Saline).

-

Resuspension: Resuspend the cell pellet in Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.[4]

-

Incubation: Incubate the cells for 20 minutes in the dark on ice.[4]

-

Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI staining indicates loss of membrane integrity (late apoptosis/necrosis).

-

Quantification: Quantify the percentage of apoptotic cells in each treatment group.[10]

Caption: Workflow for an Annexin V/PI cellular apoptosis assay.

Summary and Conclusion

GSK269962A is a highly potent, small-molecule inhibitor of ROCK1 and ROCK2, with nanomolar efficacy in biochemical assays.[1][3] It demonstrates a slight selectivity for ROCK1 over ROCK2. Its utility has been demonstrated in various cellular models, where it effectively modulates ROCK-dependent signaling to induce responses such as vasorelaxation and cancer cell apoptosis.[1][4][5] The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of ROCK inhibition with GSK269962A.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 8. Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

GSK269962A: A Technical Guide to a Potent ROCK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK269962A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological characteristics. Detailed experimental protocols for key assays and visualizations of its mechanism of action and experimental workflows are included to facilitate further research and drug development efforts.

Chemical Structure and Physicochemical Properties

GSK269962A is a synthetic organic compound belonging to the aminofurazan-azabenzimidazole class of molecules.[1] Its chemical identity and key physicochemical properties are summarized in the tables below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | N-(3-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide |

| SMILES | CCN1C2=C(C=NC(OC3=CC(NC(=O)C4=CC=C(OCCN5CCOCC5)C=C4)=CC=C3)=C2)N=C1C6=NON=C6N |

| Molecular Formula | C₂₉H₃₀N₈O₅ |

| CAS Number | 850664-21-0 |

Physicochemical Data

| Property | Value |

| Molecular Weight | 570.6 g/mol |

| Solubility | DMSO: 100 mg/mL (164.72 mM)[2][3]; Ethanol: 28 mg/mL[2]; Water: Insoluble[2][3] |

| Purity | ≥98% (HPLC) |

Pharmacological Properties and Mechanism of Action

GSK269962A is a highly potent inhibitor of both ROCK1 and ROCK2 isoforms, demonstrating significant selectivity over a panel of other serine/threonine kinases.[4][5] Its inhibitory activity on ROCK leads to a range of biological effects, including vasodilation, anti-inflammatory responses, and inhibition of cancer cell proliferation.[1][4][5]

Potency and Selectivity

The inhibitory potency of GSK269962A against ROCK and other kinases is detailed below.

| Target | IC₅₀ (nM) |

| ROCK1 | 1.6[4][5][6] |

| ROCK2 | 4[4][5][6] |

| MSK1 | 49[2][5] |

| RSK1 | 132[2][3] |

GSK269962A exhibits over 30-fold selectivity for ROCK compared to a panel of other serine/threonine kinases.[4][5]

Mechanism of Action: ROCK Signaling Pathway Inhibition

GSK269962A exerts its effects by inhibiting the ROCK signaling pathway. ROCK is a key downstream effector of the small GTPase RhoA. The RhoA/ROCK pathway plays a crucial role in regulating cellular processes such as actin cytoskeleton organization, cell adhesion, migration, and proliferation. In cancer, this pathway is often dysregulated. GSK269962A has been shown to block the ROCK1/c-Raf/ERK signaling pathway in acute myeloid leukemia (AML) cells, leading to cell cycle arrest and apoptosis.[5][7]

Inhibition of the ROCK1/c-Raf/ERK signaling pathway by GSK269962A.

Key Experiments and Protocols

This section details the methodologies for several key experiments used to characterize the activity of GSK269962A.

In Vitro Kinase Assay (IC₅₀ Determination)

This protocol describes a cell-free assay to determine the half-maximal inhibitory concentration (IC₅₀) of GSK269962A against ROCK1 and ROCK2.

Methodology:

-

Enzyme and Substrate Preparation : Purified recombinant human ROCK1 or ROCK2 enzyme and a suitable peptide substrate (e.g., Biotin-Ahx-AKRRLSSLRA-CONH2) are prepared in assay buffer.[8]

-

Compound Dilution : GSK269962A is serially diluted in 100% DMSO to create a range of concentrations (e.g., 11-point dilution series from 10 µM to 0.2 nM).[8]

-

Assay Reaction : The kinase reaction is initiated by incubating the enzyme, substrate, ³³P-ATP, and the test compound at various concentrations.

-

Signal Detection : The incorporation of ³³P into the peptide substrate is quantified using a scintillation proximity assay with streptavidin-coated beads.[8]

-

Data Analysis : The data are normalized to high (no inhibitor) and low (no enzyme) controls. IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.[8]

Workflow for determining the IC₅₀ of GSK269962A in a kinase assay.

Cell Viability Assay (CCK-8)

This protocol is used to assess the effect of GSK269962A on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding : AML cells are seeded in 96-well plates at a density of 10,000 cells per well.[5]

-

Compound Treatment : Cells are treated with various concentrations of GSK269962A for 72 hours.[5]

-

CCK-8 Addition : 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 2 hours at 37°C.[5]

-

Absorbance Measurement : The optical density (OD) at 450 nm is measured using a microplate reader.

-

Data Analysis : Cell viability is calculated as a percentage of the vehicle-treated control.

Vasorelaxation Assay

This ex vivo assay measures the ability of GSK269962A to induce relaxation in pre-constricted blood vessels.

Methodology:

-

Tissue Preparation : Rat aortic rings are isolated and mounted in organ tissue baths containing Krebs-Henseleit buffer.

-

Pre-constriction : The aortic rings are pre-constricted with a submaximal concentration of phenylephrine.

-

Compound Addition : GSK269962A is cumulatively added to the tissue bath to generate a concentration-response curve.

-

Tension Measurement : Changes in isometric tension are recorded.

-

Data Analysis : The relaxation response is expressed as a percentage of the pre-constriction, and the IC₅₀ for vasorelaxation is calculated. GSK269962A induces vasorelaxation in preconstricted rat aorta with an IC₅₀ of 35 nM.[1][4]

In Vivo Hypertension Model

This protocol evaluates the antihypertensive effects of GSK269962A in a spontaneously hypertensive rat (SHR) model.

Methodology:

-

Animal Model : Spontaneously hypertensive rats (SHRs) are used as a model of essential hypertension.[4]

-

Compound Administration : GSK269962A is administered orally via gavage at various doses (e.g., 0.3, 1, and 3 mg/kg).[4]

-

Blood Pressure Measurement : Systemic blood pressure is monitored over time, typically using a tail-cuff method or telemetry. The maximal effect on blood pressure is observed approximately 2 hours after oral administration.[2][8]

-

Data Analysis : The dose-dependent reduction in blood pressure is quantified and compared to a vehicle control group. Oral administration of GSK269962A produced a significant dose-dependent reduction of systemic blood pressure in spontaneously hypertensive rats.[2][8]

Experimental workflow for evaluating the antihypertensive effects of GSK269962A.

Conclusion

GSK269962A is a valuable research tool for investigating the roles of ROCK signaling in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for further preclinical and clinical development as a therapeutic agent for cardiovascular diseases, inflammatory disorders, and cancer. The data and protocols presented in this guide are intended to support and facilitate these research endeavors.

References

- 1. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. xcessbio.com [xcessbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. GSK269962A | ROCK | S6 Kinase | TargetMol [targetmol.com]

GSK269962A target pathway and downstream effects

An In-Depth Technical Guide to GSK269962A: Target Pathway and Downstream Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK269962A is a potent and selective, small molecule inhibitor of Rho-associated coiled-coil kinase (ROCK).[1][2][3] With nanomolar efficacy against both ROCK1 and ROCK2 isoforms, it serves as a critical tool for investigating the physiological and pathological roles of the Rho/ROCK signaling pathway.[1][2] This document provides a comprehensive technical overview of GSK269962A, detailing its target pathway, mechanism of action, diverse downstream effects, and relevant experimental methodologies. The information presented is intended to support further research and drug development efforts centered on ROCK inhibition.

Core Target Pathway: Rho/ROCK Signaling

The primary target of GSK269962A is the Rho-associated coiled-coil kinase (ROCK), a serine/threonine kinase that functions as a major downstream effector of the small GTPase RhoA.[4][5] The Rho/ROCK pathway is a pivotal regulator of cellular mechanics, particularly actin cytoskeleton organization.[][7] This pathway is integral to a multitude of cellular processes, including smooth muscle contraction, cell migration, adhesion, proliferation, and apoptosis.[][8]

There are two highly homologous ROCK isoforms, ROCK1 and ROCK2, which, despite some overlapping functions, can have distinct biological roles.[4][8][9] The activation of ROCK by GTP-bound RhoA initiates a signaling cascade that culminates in increased actomyosin (B1167339) contractility.[5][7] This is primarily achieved through two key mechanisms:

-

Direct phosphorylation of Myosin Light Chain (MLC) , which enhances myosin ATPase activity.[5][9]

-

Inhibition of Myosin Light Chain Phosphatase (MLCP) via phosphorylation of its myosin-binding subunit (MYPT1), which prevents the dephosphorylation of MLC.[][9]

Additionally, ROCK phosphorylates and activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[5][7] This action leads to the stabilization and accumulation of actin filaments (F-actin), further contributing to the formation of stress fibers and focal adhesions.[5][7]

Downstream Effects of GSK269962A Inhibition

By potently inhibiting ROCK1 and ROCK2, GSK269962A modulates a wide array of physiological and pathophysiological processes.

Vasodilation and Cardiovascular Effects

GSK269962A demonstrates significant vasodilatory properties. In preconstricted rat aorta, it induces vasorelaxation.[1][10] Oral administration to spontaneously hypertensive rats leads to a profound, dose-dependent reduction in systemic blood pressure.[1][10] This hypotensive effect is acute, substantial, and typically observed approximately 2 hours post-administration, often accompanied by a dose-dependent increase in heart rate, likely due to baroreflex activation.[1]

Anti-Inflammatory Activity

The compound exhibits anti-inflammatory effects by suppressing the production of key inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated monocytes, GSK269962A blocks the generation of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[1][10]

Cytoskeletal Reorganization

A primary cellular effect of GSK269962A is the disruption of actin stress fiber formation.[1] In human primary smooth muscle cells stimulated with Angiotensin II, GSK269962A treatment completely abolishes the formation of these structures.[1] This effect is observable at concentrations around 1 μM.[1]

Anti-Cancer Activity in Acute Myeloid Leukemia (AML)

GSK269962A has been identified as a potential therapeutic agent for Acute Myeloid Leukemia (AML).[11][12][13]

-

Selective Cytotoxicity: It selectively inhibits the growth and clonogenicity of AML cells compared to solid tumor cell lines.[11][12]

-

Cell Cycle Arrest & Apoptosis: The inhibitor arrests AML cells in the G2 phase of the cell cycle and induces apoptosis.[11][12] This is associated with the modulation of apoptosis-related proteins, including increased p53 expression and phosphorylation, decreased expression of Survivin and Bcl-xL, and cleavage of PARP.[11][14]

-

Inhibition of Pro-Survival Signaling: In AML cells, GSK269962A blocks the ROCK1/c-Raf/ERK signaling pathway, which is crucial for leukemia cell growth and survival.[11][12][13] It has been shown to inhibit the phosphorylation of c-Raf and MEK in this cascade.[11]

-

In Vivo Efficacy: In mouse xenograft models of AML, GSK269962A treatment effectively eliminates leukemia cells from the bone marrow, liver, and spleen, leading to a significant prolongation of survival.[11][12]

Quantitative Data Summary

The inhibitory activity and functional potency of GSK269962A have been quantified across various assays.

Table 1: In Vitro Inhibitory Activity of GSK269962A

| Target/Assay | Species/System | IC₅₀ Value | Reference(s) |

| Primary Targets | |||

| ROCK1 | Recombinant Human | 1.6 nM | [1][2][10] |

| ROCK2 | Recombinant Human | 4 nM | [1] |

| Off-Target Kinases | |||

| MSK1 | Cell-free assay | 49 nM | [1] |

| RSK1 | Cell-free assay | 132 nM | [1] |

| Functional Assays | |||

| Vasorelaxation | Preconstricted Rat Aorta | 35 nM | [1][2][10] |

| Growth Inhibition | Human NCI-H1963 Cells | 1.28 µM | [1] |

| Growth Inhibition | Human NCI-H1581 Cells | 18.85 µM | [1] |

Table 2: In Vivo Efficacy of GSK269962A in Spontaneously Hypertensive Rats

| Oral Dose (mg/kg) | Approximate Reduction in Systemic Blood Pressure (mm Hg) | Reference(s) |

| 1 | ~10 | [10] |

| 3 | ~20 | [10] |

| 30 | ~50 | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings.

Protocol: Actin Stress Fiber Staining in Smooth Muscle Cells

-

Cell Culture: Human primary smooth muscle cells are grown on coverslips to approximately 50% confluence.

-

Serum Starvation: Cells are serum-starved overnight to synchronize them and reduce baseline actin stress fiber formation.

-

Inhibitor Treatment: GSK269962A (e.g., at 3 µM) is added to the culture medium 30 minutes prior to stimulation.

-

Stimulation: Cells are stimulated with Angiotensin II (AngII) at a concentration of 100 nM for 2 hours to induce stress fiber formation.

-

Fixation and Staining: Cells are fixed and subsequently stained with rhodamine phalloidin (B8060827) to visualize F-actin.

-

Imaging: Confocal microscopy is used to obtain high-resolution images of the actin cytoskeleton.[1]

Protocol: In Vivo AML Xenograft Mouse Model

-

Animal Model: Female NOD-SCID/IL2Rgnull (NPG) mice (6–8 weeks old) are used.

-

Cell Implantation: 1 x 10⁶ MV4-11 human AML cells are administered via intravenous injection.

-

Treatment Groups: Three days post-injection, mice are randomized into vehicle control and treatment groups (e.g., 5 mg/kg and 10 mg/kg GSK269962A).

-

Compound Formulation & Administration: GSK269962A is dissolved in a vehicle such as 20% PEG300 / 0.25% Tween-80 / 79.75% water. The solution is administered via intraperitoneal injection 5 days per week for the duration of the study (e.g., 4 weeks).

-

Monitoring: Animal survival is monitored daily. Leukemic burden in peripheral blood, bone marrow, spleen, and liver is assessed at the end of the study by flow cytometry for human-specific markers (e.g., CD45).[11][12]

Protocol: Western Blotting for ROCK1/c-Raf/ERK Pathway

-

Cell Lysis: AML cells (e.g., MV4-11, OCI-AML3) are treated with varying concentrations of GSK269962A for a specified time. Cells are then harvested and lysed with a suitable lysis buffer to extract total protein.

-

Protein Quantification: Protein concentration is determined using a standard method (e.g., BCA assay).

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked for 1 hour with 5% non-fat dry milk in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of ROCK1, c-Raf, MEK, and ERK.

-

Detection: After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody for 1 hour. The signal is detected using an ECL substrate and a chemiluminescence imager.[12]

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Rho-associated protein kinase - Wikipedia [en.wikipedia.org]

- 7. Rho-Associated Coiled-Coil Kinase (ROCK) in Molecular Regulation of Angiogenesis [thno.org]

- 8. Frontiers | The Function of Rho-Associated Kinases ROCK1 and ROCK2 in the Pathogenesis of Cardiovascular Disease [frontiersin.org]

- 9. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Pharmacological Profile of GSK269962A: A Potent and Selective ROCK Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

GSK269962A is a potent and selective small molecule inhibitor of Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2).[1][2] These serine/threonine kinases are critical downstream effectors of the small GTPase RhoA and play a pivotal role in regulating a wide array of cellular processes, including cytoskeletal dynamics, cell adhesion and motility, smooth muscle contraction, and gene expression.[3] The dysregulation of the RhoA/ROCK signaling pathway has been implicated in the pathophysiology of numerous disorders, including cardiovascular diseases, inflammatory conditions, and cancer. GSK269962A, with its high affinity for both ROCK isoforms, serves as a valuable pharmacological tool for investigating the therapeutic potential of ROCK inhibition. This technical guide provides a comprehensive overview of the pharmacological profile of GSK269962A, including its in vitro and in vivo activity, kinase selectivity, and detailed experimental methodologies.

Quantitative Pharmacological Data

The inhibitory activity of GSK269962A has been characterized across various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Potency of GSK269962A

| Target | IC50 (nM) | Assay Conditions | Reference |

| Recombinant Human ROCK1 | 1.6 | Cell-free enzymatic assay | [1] |

| Recombinant Human ROCK2 | 4 | Cell-free enzymatic assay | [1] |

| MSK1 | 49 | Cell-free enzymatic assay | [1] |

| RSK1 | 132 | Cell-free enzymatic assay | [4] |

Table 2: Cellular and Tissue-Based Activity of GSK269962A

| Assay | Cell/Tissue Type | IC50 (nM) | Effect | Reference |

| Vasorelaxation | Pre-constricted rat aorta | 35 | Induction of smooth muscle relaxation | [1][2] |

| AML Cell Proliferation (MV4-11) | Human AML cell line | 0.153 µM (153 nM) | Inhibition of cancer cell growth | [5] |

| AML Cell Proliferation (OCI-AML3) | Human AML cell line | Not specified | Inhibition of cancer cell growth | [1] |

| AML Cell Proliferation (Range) | Various AML cell lines | 0.61 - 1337 nM | Varied sensitivity to growth inhibition | [1] |

Table 3: Kinase Selectivity Profile

GSK269962A exhibits a high degree of selectivity for ROCK kinases. It has been reported to have more than 30-fold selectivity against a panel of other serine/threonine kinases.[1][2]

Signaling Pathways and Mechanism of Action

GSK269962A exerts its effects by directly inhibiting the catalytic activity of ROCK1 and ROCK2, thereby preventing the phosphorylation of their downstream substrates.

Caption: The RhoA/ROCK Signaling Pathway and the inhibitory action of GSK269962A.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro ROCK Kinase Inhibition Assay

This protocol describes a typical cell-free enzymatic assay to determine the IC50 of GSK269962A against ROCK1 and ROCK2.

Caption: Workflow for a radiometric in vitro ROCK kinase inhibition assay.

Methodology:

-

Assay Buffer: Prepare a suitable kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).

-

Reagents:

-

Recombinant human ROCK1 or ROCK2 enzyme.

-

A specific peptide substrate for ROCK (e.g., a derivative of MYPT1).

-

[γ-32P]ATP or [γ-33P]ATP.

-

GSK269962A serially diluted in DMSO.

-

-

Procedure: a. In a 96-well plate, add the assay buffer, peptide substrate, and the diluted GSK269962A or DMSO (vehicle control). b. Initiate the reaction by adding the ROCK enzyme and [γ-P]ATP. c. Incubate the plate at 30°C for a specified time (e.g., 60 minutes). d. Stop the reaction by adding a stop solution (e.g., phosphoric acid). e. Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate. f. Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated radiolabeled ATP. g. Measure the radioactivity on the filter using a scintillation counter.

-

Data Analysis: Determine the percentage of inhibition for each concentration of GSK269962A relative to the vehicle control. Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Vasorelaxation Assay in Isolated Rat Aorta

This ex vivo protocol measures the ability of GSK269962A to induce relaxation in pre-constricted arterial smooth muscle.

Methodology:

-

Tissue Preparation: a. Euthanize a male Wistar rat and excise the thoracic aorta. b. Clean the aorta of adherent connective tissue and cut it into rings (2-3 mm in length).

-

Organ Bath Setup: a. Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2. b. Connect the rings to an isometric force transducer to record changes in tension. c. Allow the tissues to equilibrate under a resting tension of 1.5-2.0 g for at least 60 minutes.

-

Procedure: a. Pre-constrict the aortic rings with a submaximal concentration of a vasoconstrictor, such as phenylephrine (B352888) (e.g., 1 µM). b. Once a stable contraction is achieved, add cumulative concentrations of GSK269962A to the organ bath. c. Record the relaxation response at each concentration.

-

Data Analysis: Express the relaxation at each concentration of GSK269962A as a percentage of the pre-contraction induced by phenylephrine. Plot the percentage relaxation against the logarithm of the GSK269962A concentration to determine the IC50 value.

AML Cell Proliferation Assay (CCK-8 Assay)

This in vitro protocol assesses the anti-proliferative effect of GSK269962A on acute myeloid leukemia (AML) cell lines.[1]

Methodology:

-

Cell Culture: Culture human AML cell lines (e.g., MV4-11, OCI-AML3) in appropriate media and conditions.

-

Procedure: a. Seed the AML cells into a 96-well plate at a density of 10,000 cells per well. b. Treat the cells with various concentrations of GSK269962A or DMSO (vehicle control). c. Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator. d. Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for an additional 2 hours. e. Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (media only) from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the GSK269962A concentration.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

This protocol evaluates the blood pressure-lowering effects of GSK269962A in a genetic model of hypertension.[2]

Methodology:

-

Animals: Use adult male spontaneously hypertensive rats (SHR).

-

Blood Pressure Measurement: Acclimate the rats to the tail-cuff method for non-invasive blood pressure measurement for several days before the study.

-

Procedure: a. Record baseline systolic blood pressure and heart rate. b. Administer GSK269962A orally at different doses (e.g., 0.3, 1, and 3 mg/kg) or vehicle control. c. Measure blood pressure and heart rate at various time points after dosing (e.g., 1, 2, 4, 6, and 24 hours).

-

Data Analysis: Calculate the change in blood pressure from baseline for each treatment group and compare it to the vehicle control group.

Logical Relationship of GSK269962A's Therapeutic Potential

The potent and selective inhibition of ROCK by GSK269962A provides a strong rationale for its investigation in various disease contexts.

References

- 1. Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | Preclinical evaluation of the ROCK1 inhibitor, GSK269962A, in acute myeloid leukemia [frontiersin.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Drug: GSK269962A - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

GSK269962A: A Technical Guide to its Anti-inflammatory and Vasodilatory Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK269962A is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2][3] This small molecule has demonstrated significant anti-inflammatory and vasodilatory properties in preclinical studies, positioning it as a compound of interest for further investigation in a range of therapeutic areas. This technical guide provides an in-depth overview of the core activities of GSK269962A, including quantitative data, detailed experimental methodologies, and a visual representation of the underlying signaling pathways.

Core Activities and Quantitative Data

GSK269962A exhibits high affinity and selectivity for ROCK isoforms. Its inhibitory action on ROCK is the primary mechanism driving its anti-inflammatory and vasodilatory effects.

Table 1: In Vitro Inhibitory Activity of GSK269962A

| Target | IC50 (nM) | Source |

| Recombinant Human ROCK1 | 1.6 | [2][4] |

| Recombinant Human ROCK2 | 4 | [1][2] |

Table 2: Vasodilatory Activity of GSK269962A

| Assay | Species | IC50 (nM) | Source |

| Vasorelaxation in pre-constricted aorta | Rat | 35 | [1][4] |

Table 3: In Vivo Antihypertensive Effects of GSK269962A in Spontaneously Hypertensive Rats

| Oral Dose (mg/kg) | Approximate Reduction in Systemic Blood Pressure (mm Hg) | Source |

| 1 | 10 | [4] |

| 3 | 20 | [4] |

| 30 | 50 | [4] |

Anti-inflammatory Activity

GSK269962A has been shown to suppress the production of key pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated monocytes, GSK269962A effectively blocks the generation of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[4]

Signaling Pathway: Inhibition of NF-κB Activation

The anti-inflammatory effects of ROCK inhibitors like GSK269962A are linked to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes. By inhibiting ROCK, GSK269962A prevents the subsequent activation of NF-κB, thereby reducing the transcription of inflammatory cytokines.

Experimental Protocol: In Vitro Anti-inflammatory Assay

This protocol outlines the general procedure for assessing the anti-inflammatory effects of GSK269962A on monocytic cells.

Detailed Methodology:

-

Cell Culture: Human monocytic cell lines (e.g., THP-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Cells are seeded into 24-well plates at a density of approximately 2.5 x 10^5 cells per well and allowed to adhere.

-

Pre-incubation with GSK269962A: Cells are pre-incubated with various concentrations of GSK269962A for a specified period (e.g., 1-2 hours) to allow for cellular uptake and target engagement.

-

LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to each well (except for the negative control).

-

Incubation: The plates are incubated for a further period (e.g., 4-24 hours) to allow for cytokine production and secretion.

-

Supernatant Collection: After incubation, the cell culture supernatant is collected and centrifuged to remove any cellular debris.

-

Cytokine Measurement: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

Vasodilatory Activity

GSK269962A induces vasorelaxation in pre-constricted arterial preparations. This effect is dose-dependent and contributes to its antihypertensive properties observed in vivo.

Signaling Pathway: Regulation of Myosin Light Chain Phosphatase

The vasodilatory action of GSK269962A is mediated through the inhibition of ROCK, which plays a crucial role in smooth muscle contraction. ROCK phosphorylates and inactivates myosin light chain phosphatase (MLCP). By inhibiting ROCK, GSK269962A prevents the inactivation of MLCP, leading to the dephosphorylation of myosin light chain (MLC), smooth muscle relaxation, and vasodilation.[5][7]

Experimental Protocol: Ex Vivo Vasorelaxation Assay

This protocol describes the general methodology for assessing the vasodilatory effects of GSK269962A using isolated arterial rings.

Detailed Methodology:

-

Tissue Preparation: Thoracic aortas are isolated from rats and placed in cold Krebs-Ringer bicarbonate buffer. The aorta is cleaned of adherent connective tissue and cut into rings of 3-5 mm in length.

-

Mounting: The aortic rings are mounted on stainless steel hooks in an organ bath containing Krebs-Ringer bicarbonate buffer, maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.

-

Equilibration: The rings are allowed to equilibrate for at least 60 minutes under a resting tension of approximately 1.5-2 grams.

-

Pre-constriction: A stable contraction is induced by adding a vasoconstrictor agent, such as phenylephrine (B352888) (e.g., 1 µM), to the organ bath.

-

Cumulative Addition of GSK269962A: Once a stable plateau of contraction is reached, cumulative concentrations of GSK269962A are added to the bath to elicit a concentration-dependent relaxation.

-

Tension Measurement: Changes in isometric tension are continuously recorded using a force transducer connected to a data acquisition system.

-

Data Analysis: The relaxation responses are expressed as a percentage of the pre-constriction tension. Concentration-response curves are plotted, and the IC50 value is calculated.

Conclusion

GSK269962A is a selective ROCK inhibitor with pronounced anti-inflammatory and vasodilatory activities. Its mechanism of action, centered on the inhibition of the ROCK signaling pathway, offers a targeted approach to modulating key pathological processes in inflammatory and cardiovascular diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further evaluation and potential therapeutic application of GSK269962A.

References

- 1. Phosphorylation-dependent Autoinhibition of Myosin Light Chain Phosphatase Accounts for Ca2+ Sensitization Force of Smooth Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Distinct Roles of Rock (Rho-Kinase) and Mlck in Spatial Regulation of Mlc Phosphorylation for Assembly of Stress Fibers and Focal Adhesions in 3t3 Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. ROCK Isoform Regulation of Myosin Phosphatase and Contractility in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Figure 2: [Activation of NF-κB Signaling Pathway...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Frontiers | Regulation of Myosin Light-Chain Phosphatase Activity to Generate Airway Smooth Muscle Hypercontractility [frontiersin.org]

The Role of GSK269962A in Actin Stress Fiber Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Actin stress fibers are contractile bundles of actin filaments and non-muscle myosin II that play a pivotal role in a variety of cellular processes, including cell adhesion, migration, and morphogenesis. The formation and maintenance of these structures are tightly regulated by complex signaling networks, with the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway being a central player. Dysregulation of this pathway is implicated in numerous pathologies, making it a key target for therapeutic intervention. GSK269962A is a potent and selective inhibitor of ROCK, and understanding its impact on actin stress fiber formation is crucial for its application in research and drug development. This technical guide provides an in-depth overview of the role of GSK269962A in modulating actin stress fiber dynamics, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.

The ROCK Signaling Pathway and Actin Stress Fiber Formation

The formation of actin stress fibers is predominantly controlled by the RhoA-ROCK signaling cascade. RhoA, a small GTPase, activates ROCK, which in turn promotes the assembly and contraction of actin stress fibers through two primary downstream effects:

-

Increased Myosin II Activity: ROCK directly phosphorylates the Myosin Light Chain (MLC), which is a key event in initiating the contractile activity of myosin II motors.[1] Additionally, ROCK inhibits Myosin Light Chain Phosphatase (MLCP) through the phosphorylation of its myosin-binding subunit (MYPT1), further augmenting the levels of phosphorylated MLC and enhancing actomyosin (B1167339) contractility.[1]

-

Actin Filament Stabilization: ROCK phosphorylates and activates LIM kinase (LIMK).[1] Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[1] The inhibition of cofilin's activity leads to a reduction in actin filament turnover and an overall stabilization of existing actin filaments, promoting the formation of robust stress fibers.

This signaling pathway is integral to maintaining the tensional homeostasis of the cell and is a critical determinant of cell shape and motility.

Mechanism of Action of GSK269962A

GSK269962A is a highly potent and selective, ATP-competitive inhibitor of both ROCK1 and ROCK2 isoforms. By binding to the kinase domain of ROCK, GSK269962A prevents the phosphorylation of its downstream substrates. The primary mechanism by which GSK269962A disrupts actin stress fiber formation is through the inhibition of ROCK-mediated phosphorylation of MLC and the prevention of LIMK activation. This dual effect leads to a rapid decrease in actomyosin contractility and a destabilization of actin filaments due to the restored activity of cofilin, culminating in the disassembly of pre-existing stress fibers and the inhibition of new fiber formation.

Quantitative Effects of GSK269962A on Actin Stress Fiber Formation

The inhibitory effect of GSK269962A on actin stress fiber formation has been demonstrated in various cell types. While comprehensive dose-response data for GSK269962A is limited in publicly available literature, existing studies provide key insights into its efficacy.

| Cell Type | Agonist (Concentration) | GSK269962A Concentration | Observed Effect on Stress Fibers | Reference |

| Human Primary Smooth Muscle Cells | Angiotensin II (100 nM) | ~1 µM - 3 µM | Complete abolishment of stress fiber formation.[2][3] | [2][3] |

Table 1: Documented Effects of GSK269962A on Actin Stress Fiber Formation

Due to the limited specific quantitative data for GSK269962A, data from studies using Y-27632, another potent and widely used ROCK inhibitor, can provide a valuable comparative reference for the expected quantitative effects on stress fiber morphology.

| Cell Line | Treatment | Parameter Measured | Quantitative Change | Reference |

| Human Primary Keratinocytes (HPKs) | Y-27632 (10 µM) | Number of Stress Fibers per Cell | Significant reduction | [3] |

| A-431 (human epidermoid carcinoma) | Y-27632 (10 µM) | Number of Stress Fibers per Cell | Significant reduction | [3] |

| Human Dermal Blood Endothelial Cells (HDBECs) | Y-27632 (10 µM) | Number of Actin Stress Fibers per Field of View | Significant decrease | [4] |

Table 2: Quantitative Effects of the ROCK Inhibitor Y-27632 on Actin Stress Fibers (for comparative purposes)

Experimental Protocols

This section outlines a detailed protocol for investigating the effects of GSK269962A on actin stress fiber formation in cultured cells.

I. Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., human smooth muscle cells, fibroblasts, or endothelial cells) onto glass coverslips in a 24-well plate at a density that allows for visualization of individual cells and their cytoskeletal architecture (typically 50-70% confluency). Culture cells in appropriate growth medium overnight to allow for adherence and spreading.

-

Serum Starvation (Optional): To reduce baseline ROCK activity and synchronize cells, replace the growth medium with serum-free medium and incubate for 12-24 hours prior to treatment.

-

Inhibitor Pre-treatment: Prepare a stock solution of GSK269962A in DMSO. Dilute the stock solution in serum-free medium to the desired final concentrations (e.g., a range from 0.1 µM to 10 µM). Pre-incubate the cells with the GSK269962A-containing medium for 30-60 minutes. Include a vehicle control (DMSO) group.

-

Agonist Stimulation (Optional): If investigating agonist-induced stress fiber formation, add the agonist (e.g., Angiotensin II, LPA) to the medium at the desired concentration and incubate for the appropriate time (e.g., 2 hours).

II. Immunofluorescence Staining of F-actin

-

Fixation: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

-

Blocking (Optional): To reduce non-specific background staining, wash the cells three times with PBS and incubate with a blocking solution (e.g., 1% BSA in PBS) for 30 minutes at room temperature.

-

Phalloidin Staining: Dilute a fluorescently conjugated phalloidin (e.g., Phalloidin-iFluor 488, Rhodamine Phalloidin) in PBS (or blocking solution) according to the manufacturer's instructions. Incubate the cells with the phalloidin solution for 30-60 minutes at room temperature in the dark.

-

Nuclear Staining (Optional): To visualize the nuclei, wash the cells twice with PBS and incubate with a DAPI or Hoechst solution for 5-10 minutes.

-

Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

III. Image Acquisition and Analysis

-

Microscopy: Acquire images using a fluorescence or confocal microscope equipped with appropriate filters for the chosen fluorophores. Capture images from multiple random fields for each experimental condition to ensure representative data.

-

Quantitative Image Analysis: Utilize image analysis software (e.g., ImageJ/Fiji with appropriate plugins, CellProfiler, or custom MATLAB scripts) to quantify changes in actin stress fibers.[5][6] Key parameters to measure include:

-

Number of stress fibers per cell: Count the distinct actin bundles within each cell.

-

Stress fiber length and width: Measure the dimensions of individual stress fibers.

-

Stress fiber orientation: Analyze the alignment of stress fibers within the cell.

-

Total F-actin intensity: Measure the overall fluorescence intensity of phalloidin staining per cell.

-

Conclusion

GSK269962A is a powerful pharmacological tool for the study of cellular processes regulated by the Rho-ROCK signaling pathway. Its potent inhibitory effect on ROCK leads to a dramatic and rapid disassembly of actin stress fibers. The experimental protocols and quantitative analysis methods outlined in this guide provide a framework for researchers to investigate the precise effects of GSK269962A on the actin cytoskeleton. A thorough understanding of how this compound modulates stress fiber dynamics is essential for elucidating the role of the ROCK pathway in both normal physiology and disease, and for the continued development of targeted therapeutics.

References

- 1. Frontiers | Quantifying cytoskeletal organization from optical microscopy data [frontiersin.org]

- 2. Automated segmentation and quantification of actin stress fibres undergoing experimentally induced changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Quantitative Analysis of F-Actin Redistribution in Astrocytoma Cells Treated with Candidate Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Image Analysis for the Quantitative Comparison of Stress Fibers and Focal Adhesions - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of GSK269962A in Acute Myeloid Leukemia: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on GSK269962A, a selective ROCK1 inhibitor, in the context of acute myeloid leukemia (AML). The data and methodologies presented are synthesized from key preclinical studies to serve as a comprehensive resource for researchers in oncology and hematology.

Executive Summary

Acute myeloid leukemia (AML) remains a formidable hematologic malignancy with high mortality rates, necessitating the exploration of novel therapeutic avenues.[1] Preclinical evidence strongly suggests that Rho-associated coiled-coil containing protein kinase 1 (ROCK1) is a critical regulator of growth and survival in AML cells.[1] GSK269962A, a potent and selective inhibitor of ROCK1, has demonstrated significant anti-leukemic activity in preclinical AML models.[1][2] This compound selectively curtails the proliferation and clonogenicity of AML cells, triggers G2 phase cell cycle arrest, and induces apoptosis.[1][2] Mechanistically, GSK269962A exerts its effects by inhibiting the ROCK1/c-Raf/ERK signaling pathway.[1][2] In vivo studies have further corroborated these findings, showing that GSK269962A can eliminate leukemia cells from vital organs and significantly extend survival in animal models of AML.[1][2] The sensitivity to GSK269962A appears to correlate with the expression levels of ROCK1, suggesting a potential biomarker for patient stratification.[1][2]

Mechanism of Action: Inhibition of the ROCK1/c-Raf/ERK Pathway

GSK269962A functions as a selective inhibitor of ROCK1. In AML cells, this inhibition disrupts a key signaling cascade responsible for cell growth and survival. The primary mechanism involves the blockade of the ROCK1/c-Raf/ERK signaling pathway.[1][2] Inhibition of ROCK1 by GSK269962A leads to a downstream reduction in the phosphorylation of c-Raf, MEK, and ERK, which are crucial components of the MAPK signaling cascade.[1] This disruption culminates in cell cycle arrest and the induction of apoptosis.[1]

In Vitro Efficacy

GSK269962A has demonstrated potent and selective inhibitory effects on the growth of various AML cell lines, while showing significantly less activity against non-AML cell lines.

Cell Viability

The half-maximal inhibitory concentration (IC50) of GSK269962A was determined in a panel of seven AML cell lines and three non-AML cell lines. The results indicate a wide range of sensitivity among AML cells, with IC50 values spanning from 0.61 to 1,337 nM.[2]

| Cell Line | Type | IC50 (nM) |

| MV4-11 | AML | 0.61 |

| OCI-AML3 | AML | 2.85 |

| NOMO-1 | AML | 25.5 |

| MOLM-13 | AML | 38.0 |

| THP-1 | AML | 989 |

| Kasumi-1 | AML | 1125 |

| KG-1 | AML | 1337 |

| HEK293T | Non-AML | >20,000 |

| HeLa | Non-AML | >20,000 |

| A549 | Non-AML | >20,000 |

| Data sourced from Pan et al., 2022.[2] |

Cell Proliferation and Clonogenicity

GSK269962A significantly inhibits the proliferation of AML cells. In EdU incorporation assays, GSK269962A dose-dependently decreased the ratio of EdU-positive MV4-11 and OCI-AML3 cells.[1] Furthermore, in colony-formation assays, GSK269962A markedly reduced the size and number of colonies formed by AML cells, while having no significant impact on the clonogenic growth of normal hematopoietic cells.[1][3]

Cell Cycle Arrest and Apoptosis

Treatment with GSK269962A leads to a significant increase in the percentage of AML cells in the G2 phase of the cell cycle, with a corresponding decrease in the G1 phase.[1] For instance, after treatment with 80 nM GSK269962A, the proportion of cells in the G2 phase increased from approximately 8% to about 50%.[1] This cell cycle arrest is accompanied by the induction of apoptosis. Annexin V/PI staining has shown a dose-dependent increase in apoptotic cells, reaching over 40% after treatment with 80 nM GSK269962A.[1] This is further supported by increased Caspase-3/7 activity and modulation of apoptosis-related proteins such as p53 and PARP.[1]

In Vivo Efficacy

The anti-leukemic activity of GSK269962A was evaluated in a mouse xenograft model of AML established by tail vein injection of MV4-11 cells into NOD-SCID/IL2Rgnull mice.

Survival and Leukemic Burden

Mice treated with GSK269962A exhibited a significant prolongation of survival compared to the vehicle control group. The median survival was 49 days for the control group, 61 days for the 5 mg/kg group, and 94 days for the 10 mg/kg group.[1] The treatment was well-tolerated, with no significant changes in body weight.[1] GSK269962A treatment also led to a significant reduction in the infiltration of leukemia cells in the bone marrow, liver, and spleen.[1][2]

| Treatment Group | Median Survival (Days) |

| Vehicle Control | 49 |

| GSK269962A (5 mg/kg) | 61 |

| GSK269962A (10 mg/kg) | 94 |

| Data sourced from Pan et al., 2022.[1] |

Experimental Protocols

Cell Culture